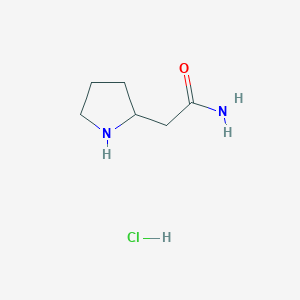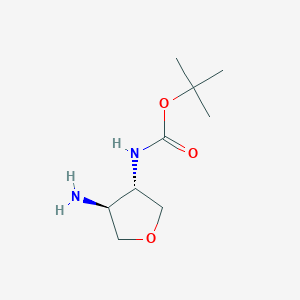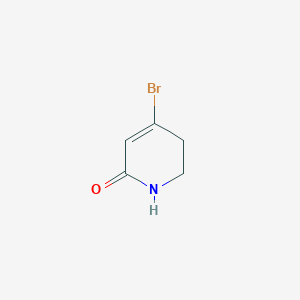![molecular formula C23H19N5O3 B1374766 2-((2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-yl)oxy)acetic acid CAS No. 533928-75-5](/img/structure/B1374766.png)
2-((2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-yl)oxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-yl)oxy)acetic acid” is a complex organic molecule that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been a topic of interest in recent years . For example, a ruthenium complex based on 2,6-bis(1-(phenyl)-1H-benzo[d]imidazol-2-yl)pyridine was synthesized . The synthesis involved heating -bis(2-(phenylamino)phenyl)pyridine-2,6-dicarboxamide at 250°C for 3 hours under nitrogen .Molecular Structure Analysis
The molecular structure of imidazole-containing compounds is characterized by the presence of a five-membered ring with two nitrogen atoms . The bonds constructed during the formation of the imidazole are key to its properties .Chemical Reactions Analysis
Imidazole-containing compounds can participate in various chemical reactions. For instance, a ruthenium complex based on 2,6-bis(1-(phenyl)-1H-benzo[d]imidazol-2-yl)pyridine could catalytically oxidize 1-(1H-benzo[d]imidazol-2-yl)ethanol to 1-(1H-benzo[d]imidazol-2-yl)ethanone with H2O2 as an oxidant .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique
Coordination Chemistry and Molecular Structures
Palladation of Macrocyclic Ligands : A study by Meyer, Dalebrook, and Wright (2012) explored the selective palladation of a large macrocyclic ligand at a bis(N-heterocyclic carbene) coordination pocket through transmetallation of the corresponding mercury(II) derivative (Meyer, Dalebrook, & Wright, 2012).
Diiron(III) Complexes as Functional Models : Sankaralingam and Palaniandavar (2014) synthesized diiron(III) complexes of tridentate 3N ligands, which are functional models for methane monooxygenases, demonstrating the effect of the capping ligand on the hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).
Chemical Synthesis and Ligand Preparation
Synthesis of Potassium Derivatives : Il’icheva et al. (2017) conducted a study on the synthesis and structure of potassium 2-(pyridin-2-yl)-1H-benzo[d]imidazolate and the preparation of related bis(diimine) ligands (Il’icheva et al., 2017).
Anion Transporter Studies : Peng et al. (2016) investigated 2,6-Bis(benzimidazol-2-yl)pyridine as a potent transmembrane anion transporter, highlighting the significance of the imidazolyl-NH fragments in the anion-transport process (Peng et al., 2016).
Applications in Catalysis
- Ruthenium Complex Catalysis : Liu et al. (2017) explored the synthesis of a Ruthenium complex based on 2,6-Bis[1-(Pyridin-2-yl)-1H-Benzo[d]Imidazol-2-yl]Pyridine and its use in catalytic oxidation (Liu et al., 2017).
Antimicrobial Research
- Synthesis and Antimicrobial Activities : A study by Sabry et al. (2013) reported on the synthesis and antimicrobial activities of new synthesized imide and Schiff's Base derivatives (Sabry et al., 2013).
Advanced Material Science
- Metal-Organic Frameworks (MOFs) : Li et al. (2012) investigated two novel 2D cadmium(II) MOFs based on flexible bis(imidazolyl) and zwitterionic dicarboxylate ligands (Li et al., 2012).
Mécanisme D'action
Target of Action
The primary target of the compound 2-((2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-yl)oxy)acetic acid is DNA . This compound binds to DNA grooves , which are crucial for the regulation of gene expression and the maintenance of genomic stability.
Mode of Action
The compound this compound interacts with its target, DNA, by binding to its grooves . This interaction results in peroxide mediated DNA-cleavage properties . This means that the compound can cause breaks in the DNA strands, which can lead to cell death, particularly in cancer cells .
Biochemical Pathways
The compound this compound affects the DNA replication and transcription pathways . By binding to DNA and causing strand breaks, it disrupts these pathways, leading to the inhibition of cell proliferation and ultimately cell death .
Pharmacokinetics
The pharmacokinetic properties of the compound this compound are influenced by its polar nature . This property improves the compound’s solubility in water and other polar solvents, which can enhance its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The result of the action of the compound this compound is the induction of cell death . By causing DNA strand breaks, the compound inhibits cell proliferation . This has been demonstrated in various cell lines, including HepG2, DLD-1, and MDA-MB-231, where the compound was found to have high cytotoxic activities .
Action Environment
The action, efficacy, and stability of the compound this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as proteins or other drugs, can potentially interact with the compound and alter its efficacy and stability.
Orientations Futures
Propriétés
IUPAC Name |
2-[2,6-bis(1-methylbenzimidazol-2-yl)pyridin-4-yl]oxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3/c1-27-19-9-5-3-7-15(19)25-22(27)17-11-14(31-13-21(29)30)12-18(24-17)23-26-16-8-4-6-10-20(16)28(23)2/h3-12H,13H2,1-2H3,(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZKSUXEHFMUGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC(=CC(=N3)C4=NC5=CC=CC=C5N4C)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743243 |
Source


|
| Record name | {[2,6-Bis(1-methyl-1H-benzimidazol-2-yl)pyridin-4-yl]oxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
533928-75-5 |
Source


|
| Record name | {[2,6-Bis(1-methyl-1H-benzimidazol-2-yl)pyridin-4-yl]oxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5H-Pyrrolo[3,2-D]pyrimidine-6-carboxylic acid](/img/structure/B1374695.png)
![6-Chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1374697.png)



![benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate](/img/structure/B1374706.png)